N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
“N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .
Scientific Research Applications
Heterocyclic Compounds in Drug Development
Nitrogen-containing heterocyclic compounds, including pyrrolidines, pyridines, and pyrazines, are pivotal as structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds find extensive applications in various domains such as herbicides, insecticides, vitamins (nicotinic acid and nicotinic acid amide), pharmaceuticals, adhesives, flavors, fragrances, and pharmaceutical intermediates. Notably, 2-methylpyrazine is utilized as a raw material for the anti-tuberculosis drug, pyrazinamide, highlighting the significant role of these heterocyclic compounds in medical applications (Higasio & Shoji, 2001).
Antimicrobial and Antitumor Activities
A study explored the microwave-assisted synthesis of pyrazolopyridines and evaluated their antioxidant, antitumor, and antimicrobial activities. It was found that compounds within this class showed promising antioxidant activity using the 1,1-phenyl-2-picrylhydrazyl (DPPH) assay. Additionally, certain compounds exhibited significant antitumor activity against liver and breast cell lines, as well as notable antibacterial and antifungal properties, demonstrating the potential of these heterocyclic compounds in addressing various diseases and infections (El‐Borai et al., 2013).
Antituberculosis Activity
Research on imidazo[1,2-a]pyridine-3-carboxamides revealed a class of compounds with potent activity against multi- and extensive drug-resistant strains of tuberculosis. The study highlighted the selective potency of these compounds against drug-resistant TB strains, underscoring their importance in developing new antituberculosis therapies. This example demonstrates the potential of heterocyclic compounds in addressing global health challenges like drug-resistant tuberculosis (Moraski et al., 2011).
Antimycobacterial Agents
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, bearing various linkers, were reported for their antimycobacterial activities. Notably, compounds with specific substituents on the benzene ring exhibited considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings illustrate the role of heterocyclic compounds in the fight against tuberculosis, offering a foundation for further structure-activity relationship (SAR) studies to optimize their therapeutic potential (Lv et al., 2017).
Mechanism of Action
Mode of Action
It is known that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Similarly, pyrrolidine analogs have diverse therapeutic applications
Biochemical Pathways
Pyridazine and pyrrolidine derivatives have been shown to influence a wide range of pharmacological activities
Result of Action
Pyridazine and pyrrolidine derivatives have been shown to possess a wide range of pharmacological activities .
Action Environment
It is known that the physicochemical properties inherent to pyridazine and pyrrolidine rings can be advantageous when deployed judiciously .
properties
IUPAC Name |
N-(2-phenylethyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(18-11-8-14-5-2-1-3-6-14)21-12-9-15(13-21)23-16-7-4-10-19-20-16/h1-7,10,15H,8-9,11-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBENZYTHZDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide |
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